molecular formula C10H15ClN2O B1479049 1-(2-Chlorobutanoyl)piperidine-4-carbonitrile CAS No. 2091618-95-8

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile

Cat. No.: B1479049
CAS No.: 2091618-95-8
M. Wt: 214.69 g/mol
InChI Key: VDWSSKRKTDCNDN-UHFFFAOYSA-N
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Description

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile ( 2091618-95-8) is a specialized chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This piperidine-4-carbonitrile derivative serves as a versatile building block and intermediate in medicinal chemistry and pharmaceutical research. Piperidine rings are privileged structures in drug discovery, frequently found in molecules with a wide array of biological activities . The structure of this compound, featuring both a chlorobutanoyl moiety and a carbonitrile group on the piperidine ring, makes it a valuable precursor for the synthesis of more complex molecules. Its physical properties include a predicted density of 1.15±0.1 g/cm³ and a predicted boiling point of 382.4±37.0 °C . Researchers utilize this scaffold in the exploration of novel compounds, such as spiro-isoquinolino-piperidine derivatives, which have been investigated for their potential as phosphodiesterase (PDE) inhibitors . Related piperidin-4-one analogues have also shown promise in exhibiting antioxidant and anti-inflammatory activities in research settings . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-chlorobutanoyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSSKRKTDCNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile (CAS No. 2091618-95-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is known for its versatility in drug design, and a carbonitrile group that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3C_{10}H_{14}ClN_3, and it has a molecular weight of approximately 215.69 g/mol. The structure can be represented as follows:

\text{SMILES }CC(=O)CClC1CCN(CC1)C#N

This compound's unique structural features may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have been shown to modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.
  • Antinociceptive Effects : Some derivatives demonstrate pain-relieving properties, possibly through opioid receptor modulation.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, though specific mechanisms remain under investigation.

Case Studies and Research Findings

  • Binding Affinity Studies : A study evaluating the binding affinity of piperidine derivatives at D2/D3 receptors showed that modifications in the piperidine structure significantly enhanced receptor interaction, suggesting that this compound may possess similar affinities .
  • Anticancer Activity : A related compound demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.69 μM to 11 μM), indicating that modifications on the piperidine scaffold could yield potent anticancer agents .
  • Neuropharmacological Studies : Research has shown that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin and norepinephrine levels
AntinociceptiveExhibits pain-relieving properties through opioid receptor interaction
AnticancerInhibits cancer cell proliferation with varying IC50 values

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chlorobutanoyl)piperidine-4-carbonitrile has the molecular formula C10H15ClN2OC_{10}H_{15}ClN_2O and is characterized by a piperidine ring substituted with a chlorobutanoyl group and a carbonitrile moiety. Its structural features contribute to its reactivity and interactions with biological systems, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibitors like this compound can be instrumental in developing drugs that require precise metabolic profiles, thereby enhancing therapeutic efficacy while minimizing adverse effects .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals with tailored properties .

Development of Novel Therapeutics

The compound has been utilized in the synthesis of novel derivatives aimed at enhancing pharmacological profiles. By modifying the piperidine structure or the substituents on the carbon chain, researchers can create compounds with improved potency or selectivity for specific biological targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential use as an anticancer agent .
  • Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit specific cytochrome P450 enzymes, which is crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInduces apoptosis in cancer cell linesEffective against HepG2 and MDA-MB-231 cells
Enzyme InhibitionInhibits cytochrome P450 enzymesPotential for reducing drug metabolism variability
Synthetic IntermediateUsed in synthesizing other bioactive compoundsFacilitates development of novel therapeutics

Comparison with Similar Compounds

Core Structure and Functional Groups :

  • The piperidine-4-carbonitrile scaffold is a common feature in bioactive molecules, contributing to rigidity and hydrogen-bonding interactions due to the nitrile group .
  • The 2-chlorobutanoyl moiety introduces a reactive chloro-substituted acyl group, which may enhance electrophilic reactivity and influence binding to biological targets .

Comparison with Similar Compounds

The following analysis compares 1-(2-Chlorobutanoyl)piperidine-4-carbonitrile with structurally related piperidine-4-carbonitrile derivatives, emphasizing substituent effects, synthesis complexity, and pharmacological relevance.

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile 3-Chloro-5-fluorobenzoyl at 1-position C₁₃H₁₂ClFN₂O 266.70 Fluorine enhances electronegativity; chloro improves metabolic stability
1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (12d) Isothiazolopyridine and methoxyphenyl groups C₁₉H₁₉N₅OS 365.45 Potent GAK inhibitor (IC₅₀ = 6 nM); high selectivity
1-[(1R)-1-(1-Naphthyl)ethyl]piperidine-4-carbonitrile Bulky 1-naphthyl group C₁₈H₁₉N₂ 265.36 Moderate yield (28%); lipophilic for CNS penetration
1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-hydroxyethyl)piperidine-4-carbonitrile Bromo/chloropyridine and hydroxyethyl groups C₁₃H₁₄BrClN₃O 344.63 Used in iterative synthesis; hydroxyethyl improves solubility

Key Observations :

  • Bulkier Substituents : The 1-naphthyl group in reduces synthetic yield (28%) but improves lipophilicity, critical for blood-brain barrier penetration.
  • Heterocyclic Moieties : Isothiazolopyridine in confers high kinase inhibitory activity, demonstrating the scaffold's versatility in drug design.

Pharmacological and Physicochemical Properties

  • Kinase Inhibition: Compound 12d () exhibits nanomolar potency against GAK, attributed to its isothiazolopyridine core and hydrogen-bonding nitrile group.
  • Receptor Binding : Sigma-1 receptor affinity (Ki = 6 nM in ) is observed in analogs with aromatic substituents, suggesting the target compound’s chloroacyl group may similarly modulate receptor interactions.
  • Solubility and Bioavailability :
    • Hydroxyethyl substituents () improve aqueous solubility, whereas lipophilic groups (e.g., naphthyl in ) enhance membrane permeability.
    • The nitrile group’s low polar surface area (~23 Ų) balances solubility and permeability across analogs .

Analytical Characterization

  • NMR and MS Data :
    • Distinct ¹H/¹³C NMR shifts (e.g., δ 8.75 ppm for aromatic protons in ) help confirm substitution patterns.
    • HRMS (e.g., m/z 366.1383 [M+H]⁺ in ) ensures molecular formula accuracy.
  • HPLC Purity : Retention times (e.g., tR = 1.11 min in ) are critical for quality control in drug development.

Preparation Methods

Key Synthetic Intermediates and Starting Materials

  • 4-Cyanopiperidine or its salts (hydrochloride, trifluoroacetate) are fundamental intermediates for introducing the carbonitrile group at the 4-position of piperidine.
  • Isonipecotamide is commonly used as a precursor to 4-cyanopiperidine via dehydration.
  • 2-Chlorobutanoyl chloride or related acyl chlorides serve as acylating agents to introduce the 2-chlorobutanoyl moiety onto the piperidine nitrogen.

Preparation of 4-Cyanopiperidine (Critical Intermediate)

The preparation of 4-cyanopiperidine is a crucial step, as it forms the core piperidine-4-carbonitrile structure. Reliable methods include:

  • Dehydration of Isonipecotamide with Thionyl Chloride :
    Isonipecotamide is suspended in an organic solvent such as n-propyl acetate, and thionyl chloride (4 to 15 mol equivalents) is added at controlled temperature (~20 °C). The reaction mixture is stirred for extended periods (e.g., 18 hours), followed by filtration and washing to isolate 4-cyanopiperidine hydrochloride with yields ranging from 32.7% to 73% depending on conditions. The product purity can reach 95% by quantitative NMR analysis.

  • Alternative Dehydration Using Phosphorus Oxychloride :
    Another method involves dehydrating isonipecotamide with phosphorus oxychloride, followed by a multi-step sequence including Boc protection, extraction, chromatography, and Boc deprotection. This method is more laborious and involves three steps, with overall yields around 54.7%.

Summary Table: Preparation of 4-Cyanopiperidine

Method Reagents Conditions Yield (%) Notes
Thionyl chloride dehydration Isonipecotamide, SOCl2 20 °C, 18 h 32.7–73 Simple, high purity, one step
POCl3 dehydration + Boc steps Isonipecotamide, POCl3, Boc2O Multi-step, various temps ~54.7 Multi-step, laborious

Acylation to Introduce the 2-Chlorobutanoyl Group

The acylation of the piperidine nitrogen with 2-chlorobutanoyl chloride or related acyl chlorides can be conducted as follows:

  • Formation of Piperidine-4-carbonyl Chloride Intermediate :
    Carboxylic acid derivatives of piperidine-4-carbonitrile can be converted to their corresponding acid chlorides by refluxing with thionyl chloride in the presence of catalytic DMF. For example, 1-benzyl-4-phenylpiperidine-4-carboxylic acid was converted to the acid chloride with an 87% yield under these conditions.

  • Acylation Reaction :
    The acid chloride is then reacted with the piperidine nitrogen to form the 1-(2-chlorobutanoyl)piperidine-4-carbonitrile. Although direct literature on this exact acylation is sparse, the methodology parallels standard acylation protocols using acid chlorides and amines under inert atmosphere and controlled temperature.

Alternative Synthetic Routes and Functional Group Transformations

  • Nucleophilic Substitution and Halogenation :
    In related piperidine derivatives, halogenation at the acyl side chain or aromatic rings is achieved using brominating agents like N-bromosuccinimide under mild conditions with catalysts such as tetra-n-butylammonium tetraphenylborate. This suggests that chlorination of butanoyl groups could be achieved analogously.

  • Protection and Deprotection Strategies :
    The use of Boc (tert-butoxycarbonyl) protecting groups on the piperidine nitrogen during multi-step synthesis is common to prevent side reactions. Boc-protected piperidine-4-carboxylic acid methyl esters are synthesized via reaction with Boc anhydride and subsequently deprotected as needed.

Research Findings and Optimization Notes

  • The thionyl chloride dehydration method for 4-cyanopiperidine is favored due to its simplicity, scalability, and relatively high yield (up to 73%) with minimal purification steps.
  • Multi-step methods involving Boc protection and deprotection, while useful for complex derivatives, add complexity and reduce overall yield.
  • Acylation reactions with acid chlorides are typically performed under reflux with catalytic DMF to activate the acid chloride formation, followed by reaction with the piperidine nitrogen.
  • Halogenation steps require careful control of reagent stoichiometry and temperature to avoid over-halogenation or side reactions.
  • Purification techniques include filtration, extraction, chromatography, recrystallization, and vacuum distillation depending on the intermediate or final product.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Yield/Notes
1. 4-Cyanopiperidine formation Isonipecotamide + SOCl2, 20 °C, 18 h Up to 73% yield, high purity
2. Acid chloride formation Piperidine-4-carboxylic acid + SOCl2, reflux, DMF catalyst ~87% yield (analogous compounds)
3. Acylation 4-Cyanopiperidine + 2-chlorobutanoyl chloride, inert atmosphere Standard acylation method, conditions vary
4. Purification Filtration, extraction, chromatography, recrystallization Depends on step, essential for purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorobutanoyl)piperidine-4-carbonitrile
Reactant of Route 2
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1-(2-Chlorobutanoyl)piperidine-4-carbonitrile

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